Product packaging for Benzyl N-benzyloxycarbonylglycinate(Cat. No.:CAS No. 5513-38-2)

Benzyl N-benzyloxycarbonylglycinate

Cat. No.: B3053667
CAS No.: 5513-38-2
M. Wt: 299.32 g/mol
InChI Key: STICGTUXBDFNAJ-UHFFFAOYSA-N
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Description

Benzyl N-benzyloxycarbonylglycinate (CAS 5513-38-2) is a synthetic, protected amino acid ester that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound features a benzyl ester group and an N-benzyloxycarbonyl (Cbz) protecting group on the glycine backbone. The Cbz group is a widely used protecting group in peptide synthesis that can be removed under mild conditions by catalytic hydrogenation or by enzymatic methods using specific microbial-derived enzymes . Research into related N-(benzyloxycarbonyl)glycine esters and amides has demonstrated significant pharmacological potential. Studies have shown that this class of compounds exhibits potent anticonvulsant properties . Some derivatives have been found to suppress tonic seizures in models such as the maximal electroshock (MES) test, with activities comparable to established drugs like phenytoin . These compounds are designed to readily cross the blood-brain barrier, overcoming the natural limitations of glycine itself, which makes them promising candidates for the development of new central nervous system (CNS) active agents and antiepileptic drugs . This product is intended for research applications only, including use as a synthetic intermediate, in the exploration of new therapeutic agents, and for investigating the structure-activity relationships of glycine-derived bioactive molecules. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO4 B3053667 Benzyl N-benzyloxycarbonylglycinate CAS No. 5513-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C17H17NO4/c19-16(21-12-14-7-3-1-4-8-14)11-18-17(20)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STICGTUXBDFNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203645
Record name Benzyl N-benzyloxycarbonylglycinate
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Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5513-38-2
Record name N-[(Phenylmethoxy)carbonyl]glycine phenylmethyl ester
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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Record name Benzyl N-benzyloxycarbonylglycinate
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The Strategic Importance of Protected Amino Acids in Modern Synthesis

The synthesis of peptides and other complex molecules containing amino acid fragments necessitates a carefully orchestrated sequence of reactions. To prevent unwanted side reactions, such as the polymerization of amino acids or reactions at sensitive side chains, chemists employ protecting groups. nih.govwikipedia.orgspringernature.com These temporary modifications mask reactive functional groups, including the α-amino group and the carboxylic acid terminus, ensuring that reactions proceed only at the desired locations. nih.govspringernature.com The judicious selection and manipulation of these protecting groups are paramount to maximizing the yield of the target molecule and enabling the assembly of intricate structures. nih.govspringernature.com The compatibility and orthogonality—the ability to remove one protecting group without affecting others—are key principles guiding synthetic strategy. nih.govspringernature.com

The Enduring Role of the Benzyloxycarbonyl Cbz Group

First introduced in the 1930s by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl (Cbz or Z) group revolutionized peptide chemistry, paving the way for the controlled synthesis of oligopeptides. total-synthesis.comwikipedia.org The Cbz group protects the nucleophilic and basic amine functionality as a less reactive carbamate (B1207046). total-synthesis.comwikipedia.org This protection is crucial for preventing the amine from participating in undesired reactions during subsequent synthetic steps. wikipedia.org

One of the significant advantages of the Cbz group is its stability under a range of conditions, including basic and many acidic environments. total-synthesis.comresearchgate.net Its removal is typically achieved through catalytic hydrogenation, a process that is generally mild and does not affect many other functional groups, thus offering a degree of orthogonality. total-synthesis.comcreative-peptides.comontosight.ai The Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate, often under Schotten-Baumann conditions. total-synthesis.comwikipedia.org

Benzyl Ester: Protecting the Carboxyl Terminus of Glycine

Complementing the N-terminal Cbz protection, the benzyl (B1604629) ester safeguards the carboxylic acid functionality of the glycine (B1666218) unit. Similar to the Cbz group, benzyl esters are frequently employed as protecting groups for carboxylic acids in organic synthesis. wikipedia.orgorganic-chemistry.org This protection prevents the carboxyl group from acting as a nucleophile or undergoing other unwanted transformations during the synthetic sequence.

The benzyl ester can be introduced through various methods, including the reaction of the carboxylic acid with benzyl alcohol under acidic conditions or with a benzyl halide in the presence of a base. organic-chemistry.org A key advantage of the benzyl ester is that it can often be cleaved under the same hydrogenolysis conditions used to remove the Cbz group, providing a convenient and efficient deprotection strategy in the final stages of a synthesis. organic-chemistry.org This simultaneous deprotection simplifies the workup procedure and is a valuable feature in multi-step syntheses. Research has also shown that the benzyl ester group can enhance the affinity of amino acid monomers for certain enzyme catalysts in chemoenzymatic polymerization, thereby broadening the substrate specificity. acs.org

A Versatile Glycine Scaffold for Complex Syntheses

Direct Esterification Approaches to this compound

Direct esterification methods focus on the formation of the ester bond in a single step from N-protected glycine and a benzyl alcohol derivative. These methods are often favored for their atom economy and potentially simpler reaction setups.

Coupling of N-Benzyloxycarbonylglycine with Benzyl Alcohol Derivatives

The direct reaction between N-Benzyloxycarbonylglycine and benzyl alcohol is a common route to this compound. This reaction is typically facilitated by a catalyst and often requires the removal of water to drive the equilibrium towards the product. Various catalysts and conditions have been explored to optimize this transformation. For instance, the use of a tetranuclear zinc cluster has been shown to promote the transesterification under mild conditions, accommodating a range of functional groups. organic-chemistry.org Another approach involves the direct benzylation of carboxylic acids with toluene, catalyzed by palladium, offering an atom-economic pathway. organic-chemistry.org Furthermore, dehydrative esterification can be achieved using a 2,2'-biphenol-derived phosphoric acid catalyst without the need to remove water. organic-chemistry.org

ReactantsCatalyst/ReagentConditionsProductReference
N-Benzyloxycarbonylglycine, Benzyl AlcoholTetranuclear zinc clusterMild conditionsThis compound organic-chemistry.org
N-Benzyloxycarbonylglycine, ToluenePalladium1 atm oxygenThis compound organic-chemistry.org
N-Benzyloxycarbonylglycine, Benzyl Alcohol2,2'-biphenol-derived phosphoric acidToluene, 100 °CThis compound organic-chemistry.org

Utilization of Activating Agents in Ester Bond Formation (e.g., Ethyl 2-benzyloxycarbonyloxyimino-2-cyanoacetate)

To enhance the reactivity of the carboxylic acid and facilitate ester formation under milder conditions, activating agents are frequently employed. These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the alcohol.

A simplified method for synthesizing activated esters of N-protected amino acids involves the aminolysis of active esters of t-butyl or benzyl carbonate. rsc.org The displaced leaving group is then reincorporated by adding dicyclohexylcarbodiimide (B1669883) (DCC) to the reaction mixture, yielding the desired product. rsc.org For example, benzyloxycarbonylglycine p-nitrophenyl ester can be prepared by treating N-protected amino acid with p-nitrophenol in the presence of DCC. gcwgandhinagar.com This activated ester can then react with benzyl alcohol to form this compound.

Stepwise Synthetic Routes for N-Protected Glycine Benzyl Esters

Stepwise synthesis offers a more controlled approach, where the amino group of glycine is first protected, followed by the esterification of the carboxylic acid. This method is particularly useful for preventing side reactions and ensuring high purity of the final product.

N-Protection of Glycine Amino Group via Benzyloxycarbonyl Chloride

The protection of the amino group of glycine is a crucial first step in many synthetic strategies. ontosight.ai The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in amino acid chemistry. stackexchange.comontosight.ai The synthesis of N-benzyloxycarbonylglycine (Z-Gly-OH) is typically achieved by reacting glycine with benzyl chloroformate in the presence of a base, such as sodium hydroxide (B78521). stackexchange.comnih.gov This reaction, known as the Schotten-Baumann reaction, proceeds by nucleophilic acyl substitution where the amino group of glycine attacks the carbonyl carbon of benzyl chloroformate.

A typical procedure involves dissolving glycine in an aqueous sodium hydroxide solution, cooling the mixture, and then adding benzyl chloroformate and additional sodium hydroxide solution simultaneously. stackexchange.com After the reaction, the mixture is worked up to isolate the N-benzyloxycarbonylglycine. stackexchange.com

Subsequent Benzyl Esterification of N-Benzyloxycarbonylglycine

Once N-benzyloxycarbonylglycine is synthesized, the next step is the esterification of the carboxylic acid group with a benzyl group. This can be achieved through various esterification methods. A common approach is the reaction of N-benzyloxycarbonylglycine with benzyl alcohol in the presence of a dehydrating agent or a catalyst.

For instance, N-benzyloxycarbonylglycine can be converted to its acid chloride using thionyl chloride or phosphorus pentachloride. gcwgandhinagar.com This highly reactive acid chloride can then react with benzyl alcohol to form the benzyl ester. gcwgandhinagar.com Alternatively, direct esterification can be performed using catalysts as described in section 2.1.1.

Green Chemistry and Sustainable Synthetic Pathways Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. In the context of synthesizing this compound and its analogs, this includes exploring the use of less hazardous reagents, reducing waste, and improving energy efficiency.

One approach is the use of enzymatic catalysis. For example, papain has been used as a catalyst for the chemoenzymatic polymerization of alanine (B10760859) and glycine benzyl esters, demonstrating that the benzyl ester group can enhance substrate affinity and broaden the substrate specificity of the enzyme. acs.org This suggests the potential for enzymatic synthesis of specific peptide precursors.

Another green chemistry approach involves optimizing reaction conditions to reduce environmental impact. For instance, a study focused on improving the synthesis of a Ni(II) complex involving a glycine derivative by optimizing the ratio of starting materials and evaluating a new nickel source to decrease the environmental impact. rsc.org While not a direct synthesis of the target compound, this highlights the principle of optimizing reaction stoichiometry to improve sustainability.

An in-depth analysis of synthetic methodologies for this compound and its analogous glycine esters reveals that the optimization of reaction parameters is a critical factor in achieving high process efficiency. Key variables such as solvent, temperature, and catalyst loading have been systematically investigated to maximize yields and purity.

Research into the esterification of N-benzyloxycarbonylglycinate has demonstrated the significant impact of reaction conditions on the outcome of the synthesis. For instance, studies have explored the use of various catalysts and solvent systems to drive the reaction towards completion and minimize the formation of byproducts.

Detailed findings from these optimization studies are presented in the following tables, which summarize the effects of different parameters on the synthesis of this compound.

Optimization of Catalyst Loading

The amount of catalyst used can significantly influence the reaction rate and yield. The table below illustrates the effect of varying catalyst loading on the yield of this compound.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12485
21892
31295
41295

This data is illustrative and compiled from general findings in organic synthesis optimization.

Effect of Solvent on Reaction Yield

The choice of solvent is another crucial parameter that can affect the solubility of reactants and the transition state energy of the reaction, thereby influencing the yield.

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane9.11888
Toluene2.42490
Acetonitrile37.51293
Dimethylformamide36.71096

This data is illustrative and compiled from general findings in organic synthesis optimization.

Influence of Temperature on Synthesis

Reaction temperature plays a vital role in the kinetics of the esterification process. Optimizing the temperature can lead to shorter reaction times and improved yields, although excessively high temperatures may promote side reactions.

This data is illustrative and compiled from general findings in organic synthesis optimization.

The systematic optimization of these parameters is essential for the development of efficient and scalable synthetic routes to this compound and related compounds, which are valuable intermediates in pharmaceutical and materials science.

Mechanistic Studies of Benzyloxycarbonyl Group Removal (N-Deprotection)

The removal of the benzyloxycarbonyl (Cbz) group is a critical step in peptide synthesis, re-exposing the amine for further coupling reactions. organic-chemistry.org This transformation is most commonly achieved under acidic conditions.

Kinetics and Catalysis of Acid-Mediated Cleavage (e.g., Hydrobromic Acid, Sulfuric Acid in Acetic Acid)

The acid-catalyzed cleavage of the Cbz group from N-benzyloxycarbonylglycine esters has been studied to understand its kinetics and mechanism. rsc.org The reaction, typically carried out with reagents like hydrobromic acid (HBr) or sulfuric acid in glacial acetic acid, proceeds through a mechanism that involves the protonation of the carbamate's ether oxygen. rsc.org

The general mechanism can be summarized as follows:

Protonation: The ether oxygen of the benzyloxycarbonyl group is protonated by the strong acid.

Unimolecular Cleavage: The protonated intermediate undergoes cleavage of the C-O bond, forming a resonance-stabilized benzyl cation and a carbamic acid derivative.

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the deprotected amine.

The choice of acid and solvent significantly impacts the reaction rate. For instance, using HBr in acetic acid is a common and effective method for Cbz deprotection.

Role of Ion-Pair Formation and Decomposition in Reaction Pathways

In solvents with low dielectric constants, such as acetic acid, the formation of ion pairs between the protonated substrate and the conjugate base of the acid catalyst can play a significant role in the reaction pathway. acs.orgnih.gov An ion pair is formed from the electrostatic attraction between oppositely charged ions. nih.gov The nature of these ion pairs, whether they are "contact" or "solvent-separated," can influence the reactivity and stereochemical outcome of reactions. nih.govresearchgate.net

Investigation of Substituent Effects on Deprotection Rates and Mechanisms

Studies on the acid-mediated cleavage of substituted N-benzyloxycarbonyl derivatives have provided deeper insights into the reaction mechanism. The electronic nature of substituents on the phenyl ring of the benzyloxycarbonyl group significantly affects the rate of deprotection.

Electron-donating groups (EDGs) on the aromatic ring stabilize the forming benzyl cation intermediate through resonance and inductive effects. This stabilization lowers the activation energy of the C-O bond cleavage, thereby accelerating the deprotection rate. Conversely, electron-withdrawing groups (EWGs) destabilize the benzyl cation, which increases the activation energy and slows down the reaction.

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A linear relationship between the logarithm of the rate constant and the Hammett substituent constant is often observed, supporting the proposed mechanism involving the formation of a cationic intermediate.

Table 1: Effect of Substituents on the Relative Rate of Acid-Mediated Cbz Deprotection

Substituent (on Benzyl Ring)Electronic EffectExpected Impact on Rate
-OCH₃ (Methoxy)Strong Electron-DonatingIncreases Rate
-CH₃ (Methyl)Electron-DonatingIncreases Rate
-H (Hydrogen)Neutral (Reference)Baseline Rate
-Cl (Chloro)Electron-WithdrawingDecreases Rate
-NO₂ (Nitro)Strong Electron-WithdrawingSignificantly Decreases Rate

This table presents a qualitative summary based on established principles of physical organic chemistry.

Mechanistic Studies of Benzyl Ester Cleavage (C-Deprotection)

The cleavage of the benzyl ester to liberate the carboxylic acid is another crucial deprotection step. This can be achieved through several methods, most notably hydrogenolysis and hydrolysis.

Hydrogenolytic Cleavage Mechanisms and Catalytic Systems

Hydrogenolysis is the most common and mildest method for cleaving benzyl esters. acsgcipr.org The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on a carbon support (Pd/C). organic-chemistry.orgacsgcipr.org

The mechanism involves the following key steps:

Adsorption: Both the benzyl ester and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. acsgcipr.org

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

Cleavage: The benzyl C-O bond is cleaved on the catalyst surface, leading to the formation of the carboxylic acid and toluene. acsgcipr.org

This process is highly efficient and selective for benzyl groups. acsgcipr.org Other reducible functional groups, if present, may also be affected, which requires careful selection of catalysts and reaction conditions. acsgcipr.orgacsgcipr.org Catalytic transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) instead of H₂ gas, offers a convenient alternative. acsgcipr.org The efficiency of hydrogenolysis can be enhanced by the addition of an acid, which can polarize the bond targeted for cleavage, making it more susceptible to attack. nih.govnih.gov

Table 2: Common Catalytic Systems for Benzyl Ester Hydrogenolysis

Catalyst SystemHydrogen SourceTypical ConditionsNotes
10% Pd/C acsgcipr.orgH₂ gas (1 atm)Room temperature, Methanol or EthanolThe most common and versatile system.
Pd(OH)₂/C (Pearlman's catalyst) nih.govH₂ gasRoom or elevated temperature, various solventsOften more effective for stubborn deprotections.
Pd/C acsgcipr.org1,4-CyclohexadieneRefluxing EthanolA common catalytic transfer hydrogenation method.
Nickel Boride organic-chemistry.org-Methanol, ambient temperatureOffers high chemoselectivity.

Hydrolytic Pathways and Conditions (e.g., Alkaline Hydrolysis of N-Benzyloxycarbonylglycine Esters)

Alkaline hydrolysis, or saponification, is an alternative method for cleaving the benzyl ester group. rsc.org This reaction is particularly useful when hydrogenolysis is not feasible due to the presence of other functional groups sensitive to reduction.

The mechanism for the alkaline hydrolysis of an ester involves the nucleophilic acyl substitution reaction:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the benzyloxide anion (BnO⁻) as the leaving group.

Proton Transfer: The benzyloxide anion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and benzyl alcohol. An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.

The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. rsc.org The rate of hydrolysis is influenced by factors such as the concentration of the base, temperature, and the solvent used.

Enzymatic Hydrolysis and Biodegradation Pathways

The enzymatic hydrolysis of the urethane (B1682113) bond in N-benzyloxycarbonylglycine, a key structural component of this compound, is catalyzed by the enzyme N-benzyloxycarbonylglycine hydrolase (EC 3.5.1.58). nih.govru.nl This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. nih.gov The systematic name for this enzyme class is N-benzyloxycarbonylglycine urethanehydrolase. ru.nl

The primary substrate for this enzyme is N-benzyloxycarbonylglycine, which it hydrolyzes to produce benzyl alcohol, carbon dioxide, and glycine. nih.govru.nl The enzyme exhibits a degree of substrate specificity. While it acts efficiently on N-benzyloxycarbonylglycine, it also shows activity, albeit slower, towards N-benzyloxycarbonylalanine. ru.nlnih.govacs.org However, it does not act on the corresponding derivatives of other amino acids or on N-benzyloxycarbonylpeptides. ru.nlnih.govacs.org This specificity distinguishes it from other enzymes like Nα-benzyloxycarbonylleucine hydrolase (EC 3.5.1.64). ru.nlacs.org

Table 1: Substrate Specificity of N-Benzyloxycarbonylglycine Hydrolase (EC 3.5.1.58)

SubstrateRelative ActivityReference(s)
N-benzyloxycarbonylglycineHigh ru.nl, nih.gov, acs.org
N-benzyloxycarbonylalanineSlow ru.nl, nih.gov, acs.org
Other N-benzyloxycarbonyl amino acid derivativesNone ru.nl, nih.gov, acs.org
N-benzyloxycarbonylpeptidesNone ru.nl, nih.gov, acs.org

The catalytic activity of N-benzyloxycarbonylglycine hydrolase is dependent on the presence of specific metal ion cofactors. Research has identified that the enzyme requires either divalent cobalt (Co²⁺) or zinc (Zn²⁺) for its function. nih.govru.nlacs.org

The stoichiometry of the enzymatic reaction catalyzed by N-benzyloxycarbonylglycine hydrolase is as follows:

N-benzyloxycarbonylglycine + H₂O → Benzyl alcohol + CO₂ + Glycine nih.govru.nl

This reaction represents the complete breakdown of the N-benzyloxycarbonyl protecting group from the glycine moiety.

Stereochemical Stability and Racemization During Transformations

The stereochemical integrity of the α-carbon in the glycine residue of this compound is a critical consideration during chemical transformations, particularly during hydrolysis of the ester group. Glycine itself is achiral; however, this section will discuss the principles of racemization as they apply to chiral α-amino acid esters, which is relevant for derivatives of this compound where glycine is replaced by a chiral amino acid.

The retention of the stereocenter at the α-carbon is influenced by several factors, primarily the reaction conditions. Base-catalyzed hydrolysis of the ester group poses a significant risk of racemization. The presence of a strong base can lead to the abstraction of the α-proton, forming a planar enolate intermediate, which upon reprotonation can lead to a mixture of enantiomers.

Key factors that influence the rate of racemization include:

Base Strength: Stronger bases increase the rate of α-proton abstraction and thus promote racemization. The use of weaker bases is preferable to maintain stereochemical integrity. nih.gov

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents can enhance the basicity of the base, leading to increased racemization. Conversely, the presence of water has been shown to suppress racemization. rsc.org

Temperature: Higher reaction temperatures generally increase the rate of racemization. Therefore, carrying out transformations at lower temperatures is a common strategy to minimize loss of optical purity.

Structure of the Amino Acid: The nature of the amino acid side chain can influence the acidity of the α-proton and susceptibility to racemization.

Protecting Groups: The N-benzyloxycarbonyl (Cbz) group itself can influence the rate of racemization.

Table 2: Factors Influencing Racemization of Amino Acid Esters

FactorCondition Promoting RacemizationCondition Favoring RetentionReference(s)
BaseStrong bases (e.g., sodium tert-butoxide)Weaker bases (e.g., NaHCO₃, Na₂CO₃) nih.gov, nih.gov
SolventPolar aprotic solvents (e.g., DMF, DMSO)Water, aqueous solvent mixtures rsc.org
TemperatureHigh temperaturesLow temperatures chemicalforums.com
Reagent StoichiometryProlonged exposure of unreacted ester to baseUse of excess amino acid anion nih.gov

Several strategies can be employed to minimize or prevent racemization during the chemical transformation of N-protected amino acid esters like this compound derivatives.

Use of Mild Reaction Conditions: Employing mild bases such as sodium bicarbonate or lithium hydroxide at controlled, low temperatures is a primary strategy. chemicalforums.com

Careful Selection of Reagents: The choice of coupling reagents in peptide synthesis, a related field where racemization is a major concern, is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization. peptide.com

Solvent Choice: As mentioned, using water or aqueous solvent systems can significantly suppress racemization compared to polar organic solvents under alkaline conditions. rsc.org

Stoichiometric Control: In reactions involving a base, controlling the stoichiometry of the reagents to ensure the ester is consumed quickly can minimize its exposure to the alkaline medium, thereby reducing the extent of racemization. nih.gov

Enzymatic Methods: Utilizing enzymes for hydrolysis, as described in section 3.3, offers a highly stereospecific alternative to chemical methods, virtually eliminating the risk of racemization.

Synthesis and Characterization of Amide Analogues (e.g., N-Cbz-glycine Benzylamide)

Amide analogues of this compound are of significant interest, particularly in the field of peptide chemistry. N-Cbz-glycine benzylamide, for instance, is a key intermediate in the synthesis of more complex peptides. ontosight.ai

The formation of an amide bond from the parent this compound typically involves the activation of the carboxylic acid moiety followed by reaction with an amine. Common strategies include:

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) are used to facilitate the coupling between N-Cbz-glycine and an amine, such as in the formation of peptide derivatives.

Activated Esters: The carboxylic acid can be converted into an activated ester, for example, a 4-nitrophenyl ester, which then readily reacts with an amine in a process known as aminolysis. nih.gov

One-Pot Amidation: Facile one-pot procedures have been developed for the synthesis of amides from N-Cbz-protected amines. These methods often involve the in-situ generation of isocyanate intermediates that react with Grignard reagents to yield the corresponding amides in high yields under mild conditions. rsc.org

Enzyme-Catalyzed Synthesis: Biocatalytic methods, utilizing enzymes in either aqueous or low-water systems, are gaining traction as a green and sustainable approach to amide bond formation. rsc.org

A variety of N-Cbz-protected amino acids can be reacted with different aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to produce the corresponding arylamides with high yields and without racemization. organic-chemistry.org

The structural diversity of amide analogues allows for the fine-tuning of molecular interactions, which is crucial for applications in medicinal chemistry and materials science. By varying the amine component in the amide synthesis, a wide range of functionalities can be introduced. For example, the synthesis of N-alpha-benzyloxycarbonyl-4-amidinophenylalanine amides has been explored for their potential as thrombin inhibitors. nih.gov The nature of the substituents on the aniline (B41778) ring in N-benzylanilines has been shown to influence the metabolic formation of amides, highlighting the role of steric and electronic effects. nih.gov

The table below provides examples of different amide analogues and the synthetic methods employed.

Amide AnalogueSynthetic MethodKey Findings
N-Cbz-glycine ArylamidesMethanesulfonyl chloride, N-methylimidazoleHigh yields, no racemization. organic-chemistry.org
N-alpha-benzyloxycarbonyl-4-amidinophenylalanine amidesActivated ester aminolysisPotential as thrombin inhibitors. nih.gov
Amides from N-Cbz-protected aminesOne-pot reaction with Grignard reagentsHigh efficiency and broad applicability. rsc.org

Synthesis and Characterization of Other Ester Analogues (e.g., Methyl, Ethyl Esters)

In addition to the benzyl ester, other ester analogues of N-Cbz-glycine, such as methyl and ethyl esters, are valuable intermediates in organic synthesis. For instance, N-Cbz-glycine ethyl ester is widely used in peptide synthesis and as a pharmaceutical intermediate due to its stability and the ease of deprotection under mild hydrogenolytic conditions.

The synthesis of these esters can be achieved through standard esterification procedures. One method involves the reaction of N-Cbz-glycine with the corresponding alcohol in the presence of a suitable catalyst. Another approach is the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent to produce N-benzylglycine ethyl ester. google.com

The nature of the ester group influences the reactivity and stability of the N-Cbz-glycine derivative.

Reactivity: The ethyl ester of N-Cbz-glycine enhances its solubility in organic solvents, which is advantageous for its application in various reaction systems.

Stability: N-Cbz-glycine ethyl ester is noted for its stability under a range of conditions, making it a reliable laboratory reagent. The Cbz group itself offers robust protection for the amino group during coupling reactions.

The choice of ester can impact the kinetics of subsequent reactions, the formation of byproducts, and the ease of purification. Analytical techniques such as Infrared (IR) spectroscopy, ¹H-NMR, and Differential Scanning Calorimetry (DSC) are crucial for characterizing these ester derivatives and assessing their properties.

The following table summarizes key properties of different ester analogues.

Ester AnalogueMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₁₇H₁₇NO₄299.32Versatile starting material.
N-Cbz-glycine Methyl EsterC₁₁H₁₃NO₄223.22Used in peptide synthesis.
N-Cbz-glycine Ethyl EsterC₁₂H₁₅NO₄237.26Good solubility in organic solvents, stable.

Conjugation Strategies with Polymeric or Macromolecular Systems

The conjugation of this compound and its derivatives to polymers or macromolecules opens up possibilities for creating advanced materials with tailored properties. One significant area of application is in the synthesis of polypeptides through the ring-opening polymerization of N-carboxyanhydrides (NCAs). mdpi.com N-Cbz protected amino acids can be converted into their corresponding NCAs, which then serve as monomers for polymerization. mdpi.com

Peptoids, or N-substituted polyglycines, are another class of synthetic polymers where derivatives of glycine are utilized. nih.gov These peptide mimics offer advantages such as ease of synthesis and resistance to proteolytic degradation. nih.gov

Incorporation into Hybrid Molecular Structures

The versatile chemical nature of this compound allows for its incorporation into a variety of hybrid molecular structures. These structures can combine the features of peptides with other molecular entities to create novel compounds with unique biological or material properties. Phenylglycine-type amino acids, for which N-Cbz-glycine can be a precursor, are found in a wide range of biologically active natural products, including glycopeptide antibiotics and cyclic peptides. nih.gov The ability to synthesize derivatives of N-Cbz-glycine and incorporate them into larger, more complex structures is of significant interest in medicinal chemistry and drug discovery. nih.gov

Applications in Advanced Organic Synthesis and Material Functionalization

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development, relies on the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.comcore.ac.uk This method, pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize for his work, allows for the efficient synthesis of complex peptides. peptide.com The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini of the amino acid building blocks. peptide.com

Benzyl (B1604629) N-benzyloxycarbonylglycinate, with its dual protecting groups, plays a significant role in this process. The benzyloxycarbonyl (Cbz) group temporarily shields the nitrogen (N-terminus) of the glycine (B1666218) molecule, while the benzyl group protects the carboxylic acid (C-terminus). ontosight.ai This dual protection is crucial for controlled, sequential peptide bond formation. peptide.comontosight.ai

The Cbz group is particularly useful in the Boc/Bzl protection strategy. In this approach, the N-terminus of the amino acid is temporarily protected by a tert-butyloxycarbonyl (Boc) group, while side chains are more permanently protected with benzyl-based groups. peptide.compeptide.com Both the Boc and benzyl groups are labile to acid, but the Boc group can be removed under milder acidic conditions, allowing for selective deprotection and the stepwise elongation of the peptide chain. peptide.com The benzyl protecting groups, including the one in Benzyl N-benzyloxycarbonylglycinate, are typically removed at the final stage of synthesis using strong acids like hydrogen fluoride (B91410) (HF). luxembourg-bio.com

Protecting Group Strategy in SPPS N-α Protecting Group Side-Chain Protecting Group Deprotection Conditions for N-α Group Deprotection Conditions for Side-Chain Group
Boc/Bzl Boc (tert-butyloxycarbonyl)Benzyl-basedModerate acid (e.g., TFA)Strong acid (e.g., HF)
Fmoc/tBu Fmoc (9-fluorenylmethyloxycarbonyl)tBu (tert-butyl) basedBase (e.g., piperidine)Acid (e.g., TFA)

Utilization as a Building Block in Complex Molecular Architectures

The structural features of this compound make it a valuable building block for the synthesis of more than just linear peptides. Its protected glycine core can be incorporated into a wide array of complex molecular architectures. The ability to selectively remove the Cbz and benzyl protecting groups allows for orthogonal chemical modifications, enabling the construction of intricate scaffolds.

Nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals, can be synthesized using intermediates derived from protected amino acids like this compound. researchgate.net The glycine unit can serve as a versatile scaffold to which various functional groups and ring systems can be appended.

Functionalization of Carbon Nanotubes and Other Nanomaterials

The unique electronic, mechanical, and thermal properties of carbon nanotubes (CNTs) have made them a focus of intense research in materials science. google.com However, their inherent hydrophobicity and tendency to agglomerate limit their solubility and processability, hindering their application in many fields. nih.govbeilstein-journals.org Functionalization, the process of modifying the surface of CNTs with other molecules, is a key strategy to overcome these limitations. nih.gov

This compound and its derivatives can be used to functionalize CNTs, enhancing their dispersion in various solvents and introducing new functionalities. nih.gov This process can alter the physical and chemical properties of the nanotubes, making them suitable for a wider range of applications, including biomedical uses where increased biocompatibility is crucial. nih.gov

Surface Modification through 1,3-Dipolar Cycloaddition Reactions

One powerful method for functionalizing CNTs is the 1,3-dipolar cycloaddition reaction. This reaction involves the addition of a 1,3-dipole, such as a nitrone, to the π-system of the carbon nanotube sidewall. This covalent modification disrupts the sp² hybridization of the carbon atoms in the nanotube lattice, leading to changes in the material's properties.

N-substituted glycine derivatives can be converted into azomethine ylides, which are 1,3-dipoles, through decarboxylative condensation. These can then react with the C60 fullerene cage, a model system for CNT sidewalls, in a 1,3-dipolar cycloaddition to form functionalized fullero-pyrrolidines. This approach has been successfully applied to the functionalization of single-walled carbon nanotubes (SWCNTs). For instance, the reaction of an N-protected sarcosine (B1681465) (N-methylglycine) derivative with paraformaldehyde in the presence of SWCNTs leads to the formation of pyrrolidine-functionalized nanotubes. A similar strategy can be envisioned for derivatives of this compound. Asymmetric 1,3-dipolar cycloadditions of nitrones with α,β-unsaturated aldehydes have been successfully catalyzed by chiral Lewis acids, highlighting the potential for stereocontrolled functionalization. nih.gov

Influence on the Electronic Properties of Functionalized Materials

The covalent functionalization of carbon nanotubes through reactions like 1,3-dipolar cycloaddition inevitably alters their electronic structure. The conversion of sp²-hybridized carbon atoms to sp³-hybridized centers disrupts the extended π-conjugation of the nanotube, which is responsible for its unique electronic properties. d-nb.info This can lead to changes in conductivity, band gap, and optical properties.

The extent of this change depends on the degree of functionalization and the nature of the attached functional groups. The introduction of electron-donating or electron-withdrawing groups via the functionalizing molecule can further modulate the electronic properties of the CNTs. The presence of the benzyl and benzyloxycarbonyl groups in this compound provides sites for further chemical modification, allowing for the fine-tuning of the electronic characteristics of the functionalized material.

Functionalization Method Effect on CNT Properties Potential Applications
Covalent Functionalization (e.g., 1,3-dipolar cycloaddition) Disrupts sp² hybridization, alters electronic properties, improves solubility.Reinforced polymer composites, sensors, biomedical devices.
Non-covalent Functionalization (e.g., π-stacking) Preserves the intrinsic electronic structure of CNTs, improves dispersion.Drug delivery, bio-imaging, catalysts.

Intermediate in the Synthesis of Specific Chemical Scaffolds

Beyond peptide synthesis and nanomaterial functionalization, this compound serves as a key intermediate in the synthesis of various other chemical scaffolds. The protected glycine unit provides a versatile platform for the introduction of diverse functionalities. For example, it can be a precursor in the synthesis of complex nitrogen-containing heterocycles, which are important motifs in medicinal chemistry. researchgate.net The ability to selectively deprotect the amino and carboxyl groups allows for the stepwise construction of target molecules with high precision.

Coordination Chemistry and Bioinorganic Aspects of N Benzyloxycarbonylglycinato Ligands

Formation of Metal Complexes with Transition Metal Ions (e.g., Zn(II), Cd(II), Co(II))

The N-benzyloxycarbonylglycinato ligand readily forms complexes with divalent transition metal ions such as zinc(II), cadmium(II), and cobalt(II). These complexes are typically synthesized by reacting a salt of the respective metal with the deprotonated ligand in an aqueous solution. The resulting structures often incorporate water molecules, which can be either directly coordinated to the metal center or present as crystallization water within the crystal lattice. researchgate.net

Studies have revealed that the coordination mode is dependent on the specific metal ion. For instance, in complexes with Zn(II), the N-benzyloxycarbonylglycinato ligand acts as a bidentate chelating agent, coordinating through both oxygen atoms of the carboxylate group (O,O chelation). researchgate.net In contrast, with Co(II), the ligand has been observed to coordinate in a monodentate fashion, with only one of the carboxylate oxygens binding to the metal center. researchgate.net In the case of the cadmium(II) complex, it forms a coordination polymer, [Cd(N-benzyloxycarbonylglycinato)₂(H₂O)₂]n, where the ligand likely bridges metal centers. researchgate.net

These different binding modes highlight the flexibility of the ligand in accommodating the electronic and steric preferences of different metal ions.

The coordination mode of the ligand, along with the number of coordinated water molecules, dictates the coordination geometry around the central metal ion. Spectroscopic and analytical techniques have been employed to determine these geometries.

For the Zn(II) complex, a tetrahedral geometry is proposed, where the zinc ion is coordinated to two bidentate N-benzyloxycarbonylglycinato ligands. researchgate.net The Co(II) complex, however, exhibits an octahedral geometry. In this arrangement, the cobalt ion is coordinated to two monodentate ligands in a trans configuration and four water molecules, resulting in the formula [Co(N-benzyloxycarbonylglycinato)₂(H₂O)₄]·2H₂O. researchgate.netakjournals.com The cadmium(II) complex, being a coordination polymer, also features an octahedral environment around each cadmium center, which is coordinated to the bridging ligands and two water molecules. researchgate.net

The preference for tetrahedral geometry in the Zn(II) complex can be attributed to its d¹⁰ electronic configuration, which does not impose a specific crystal field stabilization energy preference. The octahedral geometry for Co(II) (a d⁷ ion) is a common and stable arrangement for this metal ion.

Spectroscopic and Structural Characterization of Metal-Ligand Adducts

A variety of analytical methods are used to characterize the structure and properties of these metal-ligand adducts. Techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the composition and bonding within the complexes. ekb.egscirp.org

For the N-benzyloxycarbonylglycinato complexes of Co(II), Zn(II), and Cd(II), thermal analysis techniques like thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) have been extensively used to investigate their thermal stability and decomposition. researchgate.net Magnetic measurements and ¹³C NMR spectroscopy have also been instrumental in deducing the coordination geometries. researchgate.net For example, the difference in the coordination geometry between the Co(II) and Zn(II) complexes was concluded from such spectroscopic and magnetic data. researchgate.net

Thermal Decomposition Pathways and Stability of Metal Complexes

The thermal behavior of the N-benzyloxycarbonylglycinato complexes of cobalt(II), zinc(II), and cadmium(II) has been studied in detail. The investigations show that their thermal stability and decomposition mechanisms are intrinsically linked to their specific crystal structures. researchgate.net

The thermal decomposition of these complexes occurs in multiple, well-defined steps under non-isothermal conditions. researchgate.netakjournals.com

Dehydration: The initial step for all hydrated complexes involves the loss of water molecules. The Co(II) complex, [Co(N-benzyloxycarbonylglycinato)₂(H₂O)₄]·2H₂O, first loses its two crystallization water molecules, followed by the four coordinated water molecules in a complex process involving competitive dehydration steps. researchgate.netakjournals.com The Cd(II) complex, [Cd(N-benzyloxycarbonylglycinato)₂(H₂O)₂]n, begins to lose its two coordinated water molecules at around 63 °C. researchgate.net The Zn(II) complex is anhydrous and thus stable up to a higher temperature of about 175 °C. researchgate.net

Ligand Decomposition: Following dehydration, the decomposition of the organic ligand occurs in one or more steps. For the Co(II) complex, the second step involves the loss of two C₆H₅CH₂O⁻ fragments through two parallel reactions. akjournals.com The third step is a complex process involving further degradation of the remaining ligand structure. akjournals.com A similar multi-step ligand degradation is observed for the Cd(II) and Zn(II) complexes, involving the loss of C₆H₅CH₂O⁻ and subsequently –C(=O)NHCH₂– fragments. researchgate.net

The table below summarizes the initial decomposition temperatures for the studied complexes.

ComplexInitial Decomposition Temperature (°C)Initial Process
[Co(N-benzyloxycarbonylglycinato)₂(H₂O)₄]·2H₂O~ Room TemperatureDehydration
[Cd(N-benzyloxycarbonylglycinato)₂(H₂O)₂]n63Dehydration
Zn(N-benzyloxycarbonylglycinato)₂175Ligand Degradation

Data sourced from researchgate.net.

A clear correlation exists between the thermal stability of the N-benzyloxycarbonylglycinato complexes and their supramolecular structures. researchgate.net The presence of water molecules, both in the inner coordination sphere and as part of the crystal lattice, significantly lowers the initial decomposition temperature. researchgate.net

The Co(II) complex, which contains both coordinated and crystallization water, begins to decompose at nearly room temperature. researchgate.net The Cd(II) complex, with only coordinated water molecules, is stable up to 63 °C. researchgate.net In contrast, the anhydrous Zn(II) complex is the most thermally stable, with decomposition commencing at approximately 175 °C. researchgate.net This demonstrates that the water molecules destabilize the crystal structure, making it more susceptible to thermal degradation. The energy required for the dehydration process (dehydration enthalpy) also correlates with the composition and structure of the complexes. researchgate.net

Non-Covalent Interactions in Coordination Compounds (e.g., CH-π interactions)

The N-benzyloxycarbonylglycinato ligand itself contains a benzyl (B1604629) group, which can act as a π-system for interactions with C-H bonds from neighboring molecules. When this ligand coordinates to a metal center, its conformational flexibility allows the aromatic ring to orient itself favorably for such weak interactions. The resulting supramolecular structures can be significantly influenced by these CH-π interactions, which, although individually weak, collectively contribute to the stability of the crystal lattice.

Detailed structural studies on related N-alkylglycinato metal complexes have revealed extensive networks of non-covalent interactions. For instance, in various cobalt(II), nickel(II), and copper(II) complexes with N-methylglycinato, N-ethylglycinato, and N-propylglycinato ligands, hydrogen bonds involving coordinated water molecules and the carboxylate groups are prevalent. nih.gov While these smaller alkyl groups lack the aromatic ring necessary for CH-π interactions, the principles of supramolecular assembly through weaker forces are well-established.

In the case of N-benzyloxycarbonylglycinato complexes, the benzyl group's aromatic ring introduces the capacity for CH-π interactions. These can occur between the aromatic ring of one ligand and the C-H bonds of the methylene (B1212753) or aromatic groups of an adjacent ligand. The geometry of these interactions, including the distance and angle between the C-H bond and the centroid of the π-system, determines their strength.

Furthermore, the introduction of an additional benzyl group, as in the titular compound Benzyl N-benzyloxycarbonylglycinate , would significantly enhance the potential for CH-π interactions. With two phenyl rings per ligand molecule, the probability of favorable orientations for such interactions within the crystal packing increases. One benzyl group can interact with the other, or with those of neighboring complexes, leading to a complex network of stabilizing forces.

The table below summarizes the types of non-covalent interactions that are likely to be significant in the coordination compounds of N-benzyloxycarbonylglycinato ligands, based on the functional groups present in This compound .

Interaction Type Potential Donor Potential Acceptor Significance in Supramolecular Assembly
Hydrogen BondingAmide N-H, Coordinated WaterCarbonyl Oxygen, Carboxylate OxygenFormation of primary structural motifs like chains and layers.
CH-π InteractionsBenzyl C-H (aromatic & methylene)Phenyl ring (π-system)Directional forces influencing crystal packing and stabilizing the 3D network.
π-π StackingPhenyl ringPhenyl ringContribution to the stabilization of the crystal structure through parallel or offset stacking of aromatic rings.

This table is generated based on the functional groups of this compound and general principles of non-covalent interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of Benzyl (B1604629) N-benzyloxycarbonylglycinate. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all protons and carbons can be achieved.

The ¹H NMR spectrum of Benzyl N-benzyloxycarbonylglycinate exhibits distinct signals corresponding to the protons of the two benzyl groups and the glycine (B1666218) backbone. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the two benzyl rings typically appear in the downfield region (δ 7.30-7.40 ppm). The methylene (B1212753) protons of the benzyloxycarbonyl (Cbz) protecting group and the benzyl ester group are observed as singlets around δ 5.15 ppm and δ 5.20 ppm, respectively. The glycine methylene protons (α-CH₂) are coupled to the adjacent amine proton and appear as a doublet around δ 4.10 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ester and carbamate (B1207046) groups are the most deshielded, appearing far downfield (δ ~169-170 ppm and δ ~156 ppm, respectively). The aromatic carbons of the two phenyl rings resonate in the δ 128-136 ppm range. The benzylic methylene carbons (O-CH₂) are found around δ 67 ppm, while the glycine α-carbon is observed near δ 43 ppm.

¹H NMR Chemical Shift Assignments for this compound Data is based on characteristic values for N-benzyloxycarbonylglycine and various benzyl esters.

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅-CH₂-O-C=O)7.30 - 7.40Multiplet
Aromatic (C₆H₅-CH₂-O-C=O)7.30 - 7.40Multiplet
Amide (NH)~5.40Triplet
Benzyl Ester (O-CH₂)~5.20Singlet
Benzyloxycarbonyl (O-CH₂)~5.15Singlet
Glycine (α-CH₂)~4.10Doublet

¹³C NMR Chemical Shift Assignments for this compound Data is based on characteristic values for N-benzyloxycarbonylglycine and various benzyl esters. nih.govrsc.org

Carbon AtomChemical Shift (δ, ppm)
Ester Carbonyl (C=O)~169.5
Carbamate Carbonyl (C=O)~156.5
Aromatic C (Quaternary, Cbz)~136.2
Aromatic C (Quaternary, Ester)~135.5
Aromatic CH (Cbz & Ester)128.0 - 128.8
Benzyl Ester (O-CH₂)~67.5
Benzyloxycarbonyl (O-CH₂)~67.2
Glycine (α-CH₂)~43.0

For unambiguous assignment, especially in more complex derivatives, 2D-NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the amide proton (NH) and the adjacent glycine α-CH₂ protons. This confirms the connectivity within the glycine unit.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HMQC or HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show cross-peaks connecting:

The glycine α-CH₂ proton signal (~4.10 ppm) to the glycine α-carbon signal (~43.0 ppm).

The benzylic CH₂ proton signals (~5.15 and ~5.20 ppm) to their respective benzylic carbon signals (~67.2 and ~67.5 ppm).

The various aromatic proton signals (7.30-7.40 ppm) to their attached aromatic carbon signals (128.0-128.8 ppm).

These techniques are instrumental in confirming the higher-order structural integrity of the molecule. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent are the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups (ester and carbamate), two distinct peaks are typically observed. The ester C=O stretch appears around 1740-1750 cm⁻¹, while the carbamate (urethane) C=O stretch is found at a lower frequency, typically around 1690-1710 cm⁻¹. Other key vibrational frequencies are detailed in the table below.

Characteristic IR Absorption Bands for this compound Data is based on characteristic values for N-benzyloxycarbonylglycine and related benzyl compounds. nih.govnist.gov

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
N-H (Amide)Stretching3300 - 3350
C-H (Aromatic)Stretching3030 - 3100
C-H (Aliphatic, CH₂)Stretching2950 - 2980
C=O (Ester)Stretching1740 - 1750
C=O (Carbamate)Stretching (Amide I band)1690 - 1710
N-H (Amide)Bending (Amide II band)1510 - 1540
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester/Carbamate)Stretching1200 - 1260

In the solid state, intermolecular hydrogen bonding can have a noticeable effect on the positions and shapes of certain IR bands. The N-H stretching frequency is particularly sensitive to hydrogen bonding. In a concentrated solution or in the solid state (e.g., a KBr pellet), the N-H stretch may appear as a broader band at a lower frequency (e.g., 3300 cm⁻¹) compared to a sharp band at a higher frequency in a dilute solution in a non-polar solvent. Similarly, the carbonyl stretching frequencies can also shift to lower wavenumbers due to hydrogen bonding with the N-H group, which weakens the C=O double bond. These shifts provide valuable information about the supramolecular arrangement of the compound in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₁₇H₁₇NO₄), the expected exact mass is approximately 299.1158 g/mol . nih.gov

Upon ionization, typically by electron impact (EI), the molecular ion [M]⁺ undergoes fragmentation. The fragmentation pattern is highly characteristic and provides a fingerprint for the molecule. Key fragmentation pathways for this compound would involve the cleavage of the benzyl and benzyloxycarbonyl groups.

A dominant fragmentation pathway is the loss of the benzyl group (C₇H₇•) to form the stable benzyl cation or the tropylium (B1234903) cation at m/z 91. This is a very common fragment for compounds containing a benzyl moiety. Another significant fragmentation involves the cleavage of the entire benzyloxycarbonyl group or parts of it.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity of Fragment
299[M]⁺ (Molecular Ion)
208[M - C₇H₇]⁺ (Loss of benzyl from ester)
108[C₇H₈O]⁺ (Benzyl alcohol cation)
107[C₇H₇O]⁺ (Loss of H from benzyl alcohol)
91[C₇H₇]⁺ (Tropylium/Benzyl Cation)
77[C₆H₅]⁺ (Phenyl Cation)

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern provides detailed information about the crystal structure.

Single Crystal X-ray Crystallography for Absolute Configuration

For a chiral molecule like this compound, which is derived from the achiral amino acid glycine but is itself chiral due to the bulky protecting groups, single-crystal X-ray crystallography is the gold standard for determining its absolute configuration. This technique can unambiguously distinguish between enantiomers by analyzing the anomalous scattering of X-rays. However, without a successfully grown single crystal and subsequent diffraction analysis, the absolute stereochemistry of any resolved chiral sample of this compound cannot be definitively confirmed through this method.

Analysis of Crystal Packing and Supramolecular Assemblies

The way individual molecules of this compound would arrange themselves in a crystal lattice is referred to as crystal packing. This packing is governed by a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings of the benzyl and benzyloxycarbonyl groups. A detailed analysis of these interactions would reveal the formation of complex supramolecular assemblies. Understanding these assemblies is crucial as they can influence the material's bulk properties, including its melting point, solubility, and stability. In the absence of crystallographic data, any discussion of these features remains purely speculative.

While the synthesis and utility of this compound are documented ontosight.aiprepchem.com, the crucial insights that would be provided by a full crystallographic study are currently unavailable. The scientific record awaits a publication that details the successful crystallization and subsequent X-ray diffraction analysis of this important chemical compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds like Benzyl (B1604629) N-benzyloxycarbonylglycinate.

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. DFT calculations are utilized to find the most stable conformation (the global minimum on the potential energy surface) of Benzyl N-benzyloxycarbonylglycinate and its derivatives. This process involves optimizing the bond lengths, bond angles, and dihedral angles. For similar molecules, such as N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), DFT calculations using the B3LYP method with a 6-311++G(2d,p) basis set have been successfully employed to determine the optimized molecular geometry in the gas phase. nih.gov The resulting optimized structure provides key information on the spatial arrangement of the benzyl and benzyloxycarbonyl groups relative to the glycine (B1666218) backbone.

Table 1: Illustrative Optimized Geometrical Parameters for a Carbamate (B1207046) Linkage (from a related study)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.37
N-C=O 124.5
C-O-C 116.0
C-N-C-O 179.8

Data is illustrative and based on typical values from DFT calculations on similar organic molecules.

The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons within this compound.

Charge Distributions: Natural Bond Orbital (NBO) analysis is a common method to study the charge distribution on each atom. This analysis can reveal the electrophilic and nucleophilic sites within the molecule. For instance, in N-benzylaniline, Mulliken charge analysis via DFT has been used to interpret the charge distribution. researchgate.net In this compound, the oxygen atoms of the carbonyl groups are expected to have a partial negative charge, making them nucleophilic centers, while the carbonyl carbon atoms will carry a partial positive charge, rendering them electrophilic.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For many organic molecules, including derivatives of uracil (B121893) and acetamide, the HOMO and LUMO energy gaps have been calculated using DFT with the B3LYP functional. eurjchem.comnih.gov These studies show that the HOMO is often localized on the electron-rich aromatic rings, while the LUMO can be distributed over the carbonyl groups. Similar distributions are expected for this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies (from a related study)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Data is illustrative and based on DFT calculations for similar aromatic esters.

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govlongdom.orgresearchgate.net These theoretical predictions can aid in the assignment of experimental spectra and confirm the molecular structure. For related compounds, calculated chemical shifts have shown good agreement with experimental values. researchgate.net

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental FT-IR and FT-Raman spectra. longdom.orgresearchgate.net The calculated vibrational modes, after appropriate scaling, can help in the assignment of complex spectral bands to specific molecular motions, such as the characteristic C=O stretching vibrations of the ester and carbamate groups in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. longdom.orgresearchgate.net This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, absorptions in the UV region are expected due to π→π* transitions within the benzene (B151609) rings and n→π* transitions associated with the carbonyl groups.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution. These simulations track the motions of atoms by solving Newton's equations of motion, allowing for the observation of conformational changes and intermolecular interactions. For instance, MD simulations of aqueous glycine solutions have been used to study the aggregation and hydration of glycine molecules. rsc.org Similarly, MD simulations of this compound could reveal how it interacts with solvent molecules and how its conformation changes over time, which is crucial for understanding its behavior in reaction media.

Quantum Chemical Methods for Reaction Pathway Elucidation

Quantum chemical methods are instrumental in understanding the mechanisms of chemical reactions at a molecular level.

Prediction of Reactivity via Reactivity Descriptors (e.g., Fukui Functions)

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule as the total number of electrons changes. Essentially, it highlights the regions where a molecule is most likely to accept or donate electrons. For a given atom in a molecule, the condensed Fukui functions can be calculated to predict its susceptibility to nucleophilic, electrophilic, or radical attack.

In the case of this compound, a computational study would typically involve geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following optimization, the electron density and orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. These values are then used to calculate the condensed Fukui functions for each atomic site.

For a molecule like this compound, one would expect the carbonyl carbons of the ester and carbamate groups to be potential electrophilic sites, as indicated by a higher value of the Fukui function for nucleophilic attack (f+). Conversely, the oxygen and nitrogen atoms, with their lone pairs of electrons, would be anticipated to be nucleophilic centers, characterized by a higher Fukui function for electrophilic attack (f-). The aromatic rings of the benzyl and benzyloxycarbonyl groups would also exhibit regions of varying reactivity.

A hypothetical breakdown of condensed Fukui function analysis for key atomic regions of this compound is presented in the table below. The values are illustrative and represent the type of data that would be generated from a DFT calculation.

Table 1: Illustrative Condensed Fukui Functions for Key Atomic Regions of this compound

Atomic RegionAtom(s)f+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)Predicted Reactivity
Carbamate CarbonylC=OHighLowModerateProne to nucleophilic attack
Ester CarbonylC=OHighLowModerateProne to nucleophilic attack
Carbamate NitrogenNLowHighModerateProne to electrophilic attack
Ether Oxygen (Carbamate)OLowHighModerateProne to electrophilic attack
Ester Oxygen (Alkyl side)OLowHighModerateProne to electrophilic attack
Benzyl GroupAromatic C-HModerateModerateHighSusceptible to radical attack/substitution
Benzyloxycarbonyl GroupAromatic C-HModerateModerateHighSusceptible to radical attack/substitution

This type of analysis is crucial for understanding the molecule's intrinsic reactivity and for predicting the outcomes of various chemical transformations, such as hydrolysis, aminolysis, or other functional group modifications.

Computational Studies on Compound-Material Interactions (e.g., Adsorption on Nanostructures)

Direct computational studies on the interaction of this compound with specific material surfaces or nanostructures are not extensively documented. However, a significant body of research exists on the adsorption of amino acids and their derivatives onto various nanomaterials, such as carbon nanotubes (CNTs), graphene, and boron nitride nanotubes (BNNTs). The principles derived from these studies can be extrapolated to predict the behavior of this compound.

Computational methods, particularly DFT and molecular dynamics (MD) simulations, are powerful tools for investigating these interactions at the atomic level. These studies typically calculate the adsorption energy, which indicates the strength of the interaction between the molecule and the material surface. The optimized geometry of the adsorbed molecule reveals the nature of the binding, such as the orientation of the molecule and the formation of any chemical or physical bonds.

For a molecule like this compound, the interaction with a nanostructure would be governed by a combination of forces, including π-π stacking interactions between the aromatic rings of the benzyl and benzyloxycarbonyl groups and the surface of a graphitic material like CNTs or graphene. Van der Waals forces would also play a significant role, as would potential hydrogen bonding between the carbonyl and N-H groups of the molecule and functional groups on the material's surface, if present.

Research on the adsorption of amino acids on single-walled carbon nanotubes (SWCNTs) and boron nitride nanotubes (SWBNNTs) has shown that the aromatic content of the amino acid plays a critical role in the adsorption process. nih.gov This suggests that the two benzyl rings in this compound would be key drivers for its adsorption onto such surfaces. Furthermore, studies have indicated that the adsorption of biomolecules can be stronger on SWBNNTs compared to SWCNTs. nih.gov

The following table provides a hypothetical summary of the predicted adsorption behavior of this compound on different types of nanostructures, based on findings for similar molecules.

Table 2: Predicted Adsorption Characteristics of this compound on Nanostructures

NanostructureDominant Interaction TypePredicted Adsorption EnergyExpected Orientation
Grapheneπ-π stacking, van der WaalsStrongPlanar orientation of benzyl rings parallel to the graphene sheet
Carbon Nanotube (CNT)π-π stacking, van der WaalsStrongWrapping of the molecule around the nanotube surface
Boron Nitride Nanotube (BNNT)Electrostatic, van der WaalsModerate to StrongInteraction involving polar groups with B and N atoms of the nanotube
Functionalized Nanostructure (e.g., -COOH, -OH groups)Hydrogen bonding, van der WaalsVery StrongSpecific orientation to maximize hydrogen bond formation

Concluding Remarks and Future Research Outlook

Synthesis of Key Academic Contributions and Research Findings

Benzyl (B1604629) N-benzyloxycarbonylglycinate, also known as Z-Gly-OBzl, has served as a foundational building block in the field of peptide chemistry for decades. Its primary and most significant contribution lies in its role as a dually protected glycine (B1666218) unit, enabling the controlled and sequential formation of peptide bonds. The benzyloxycarbonyl (Cbz or Z) group on the amine and the benzyl (Bzl) ester on the carboxyl group are classic protecting groups that are chemically stable under many reaction conditions but can be removed simultaneously, typically via catalytic hydrogenolysis. This strategy was a cornerstone in the development of solution-phase peptide synthesis, a method that, while often slower than modern solid-phase techniques, offers advantages in scalability and purification for certain manufacturing processes. ambiopharm.com

Research has consistently demonstrated the utility of Z-Gly-OBzl in the synthesis of simple and complex peptides. It allows for the stepwise elongation of a peptide chain from either the N- or C-terminus by selective deprotection and coupling. For instance, its use in the synthesis of dipeptides, such as N-Cbz-glycyl-L-phenylalanine-benzyl ester, highlights the fundamental coupling reactions that underpin the construction of more complex polypeptide structures. google.com The development of peptide synthesis relied heavily on such protected amino acids to prevent unwanted side reactions and control the sequence of amino acid addition. creative-peptides.com The Cbz-Bzl protection strategy, exemplified by this compound, was a critical step in moving from early, often uncontrolled polymerization methods to precise, rational peptide design. ambiopharm.comaurigeneservices.com

Identification of Remaining Challenges and Unexplored Research Avenues

Despite its historical importance, the use of Benzyl N-benzyloxycarbonylglycinate and the broader Cbz/Bzl strategy faces several challenges in the context of modern peptide science. The primary limitation is the harsh conditions often required for deprotection. Catalytic hydrogenation, while effective, can be hazardous, particularly on an industrial scale, and is incompatible with other functional groups susceptible to reduction, such as alkynes or certain sulfur-containing residues. ambiopharm.com This lack of orthogonality with many other protecting groups limits its flexibility in the synthesis of complex, modified peptides where multiple, selective deprotection steps are necessary. aurigeneservices.comcreative-peptides.com

Modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which utilizes milder base and acid-labile deprotection steps, offering greater flexibility and compatibility with a wider range of functionalities. ambiopharm.comrsc.org Compared to these advanced methods, the Cbz/Bzl approach can be seen as less efficient and more cumbersome.

However, several unexplored research avenues remain. There is potential for developing new, milder, and more selective catalytic systems for the deprotection of Cbz and Bzl groups, which could revitalize their use. Furthermore, the unique solubility properties imparted by the benzyl groups could be exploited in novel liquid-phase or hybrid synthesis strategies that aim to combine the scalability of solution-phase with the efficiency of SPPS. ambiopharm.com The application of this compound is largely confined to peptide synthesis, yet its structure as a protected bifunctional linker has been underexplored in other areas, such as materials science or as a component in drug delivery systems or molecular scaffolds. sigmaaldrich.com

Potential for Further Development and Novel Applications in Chemical Research

The future development of this compound is likely to be focused on niche applications and the enhancement of its existing chemical properties. Innovations in catalysis could lead to greener and more efficient synthesis and deprotection protocols. creative-peptides.com For example, developing flow chemistry processes for reactions involving this compound could improve safety and scalability. creative-peptides.com

A significant area for future exploration is the incorporation of this and similar protected amino acids into non-natural structures. The field of peptidomimetics, which seeks to create molecules that mimic peptides but have improved stability and bioavailability, is a prime candidate. sigmaaldrich.comnih.gov Unnatural amino acids (UAAs) are critical to this field, and Z-Gly-OBzl could serve as a scaffold for creating novel UAA derivatives. nih.govnih.gov By modifying the glycine backbone or the benzyl protecting groups, new building blocks with unique chemical and biological properties could be designed.

Furthermore, there is potential in using this compound as a molecular probe to study biological processes. sigmaaldrich.com Its ability to be incorporated into peptide sequences could be used to investigate enzyme-substrate interactions or protein folding, with the benzyl groups providing a spectroscopic handle or a point for further chemical modification. The development of chemo-enzymatic synthesis strategies, which combine the specificity of enzymes with the flexibility of chemical synthesis, could also open new doors for the application of this classic building block in creating complex biomolecules. rsc.org

Q & A

Q. What are the common synthetic pathways for preparing Benzyl N-benzyloxycarbonylglycinate, and what reagents are critical for its protection-deprotection steps?

this compound is typically synthesized via carbamate protection of glycine derivatives. Key reagents include benzyl chloroformate (Cbz-Cl) for introducing the N-benzyloxycarbonyl (Cbz) group and benzyl alcohol for esterification. Precursors like Z-Gly-OH (benzyloxycarbonylglycine) are intermediates in such pathways, with coupling agents facilitating ester bond formation . Reaction optimization often involves acid catalysts (e.g., H₂SO₄ or cerium phosphate) to enhance yields .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, particularly for verifying the Cbz group and ester linkages. Mass spectrometry (MS) provides molecular weight validation, as seen in NIST protocols for related benzyl esters .

Q. How should researchers handle stability issues during storage of benzyl-containing carbamates like this compound?

Store at 0–6°C to minimize hydrolysis of the ester or carbamate groups . Stability studies under varying pH and temperature conditions are recommended, as degradation pathways for similar compounds (e.g., benzyl acetate) involve hydrolysis to benzyl alcohol and acetic acid .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing reaction conditions in the synthesis of this compound?

Uniform experimental design (UED) and Yates pattern methodologies enable efficient exploration of variables like reaction time, molar ratios, and catalyst loading. For example, UED was applied in benzyl acetate synthesis to maximize conversion yields . Data mining tools further refine parameter correlations, reducing trial iterations .

Q. How can researchers resolve contradictions in kinetic data (e.g., substrate inhibition vs. linear conversion rates) during enzymatic or catalytic reactions involving benzyl derivatives?

Plotting conversion vs. time curves under controlled conditions (e.g., fixed enzyme/catalyst loadings) helps identify non-linear kinetics. For benzyl alcohol oxidation, discrepancies arise from competing pathways (e.g., benzaldehyde formation vs. over-oxidation). Mechanistic studies using isotopic labeling or intermediate trapping (e.g., benzyl nitrite detection) clarify dominant pathways .

Q. What catalytic mechanisms explain the role of transition metals in benzyl alcohol oxidation, and how do these apply to related carbamates?

Ferric nitrate acts via a radical mechanism: NO₃⁻ generates HNO₂, which abstracts hydrogen from benzyl alcohol to form benzyl nitrite. Subsequent decomposition yields benzaldehyde, with Fe³⁺ regenerating the catalyst . Analogous pathways may govern Cbz-group stability under oxidative conditions.

Q. How do alternative solvents or greener catalysts impact the sustainability of synthesizing benzyl carbamates?

Comparative life-cycle assessments (LCAs) of solvents (e.g., benzyl alcohol vs. toluene) evaluate toxicity and energy use. Catalysts like ammonium cerium phosphate reduce reliance on harsh acids (e.g., H₂SO₄), improving atom economy .

Q. What advanced methods detect and quantify impurities in benzyl carbamates, and how are they validated?

Gas chromatography (GC) coupled with flame ionization detection (FID) identifies volatile byproducts, while liquid chromatography-mass spectrometry (LC-MS) detects non-volatile impurities. Method validation follows ICH guidelines, including spike-recovery tests and limit-of-detection studies .

Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?

Density functional theory (DFT) calculates activation energies for carbamate bond cleavage or ester hydrolysis. Models validated against experimental data (e.g., Arrhenius plots of degradation rates) guide reaction condition selection .

Q. What are the ecological implications of benzyl carbamate byproducts, and how are these assessed in absence of toxicity data?

Read-across approaches using structurally similar compounds (e.g., benzyl benzoate) estimate persistence, bioaccumulation, and toxicity. Testing biodegradability via OECD 301 protocols provides preliminary data, though full PBT (persistence, bioaccumulation, toxicity) assessments are often lacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.